molecular formula C18H16N2O5 B5046595 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3,4-dimethoxybenzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3,4-dimethoxybenzoate

Cat. No.: B5046595
M. Wt: 340.3 g/mol
InChI Key: JDPXFARMOYURGD-UHFFFAOYSA-N
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Description

“(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3,4-dimethoxybenzoate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H9N3O.C2H2O4 . The InChI code for this compound is 1S/C9H9N3O.C2H2O4/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6,10H2;(H,3,4)(H,5,6) .

Future Directions

The future directions for the study of “(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3,4-dimethoxybenzoate” and related compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. For instance, oxadiazoles have been reported to possess a broad spectrum of biological activity, suggesting that they could be promising candidates for the development of new therapeutic agents .

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-22-14-9-8-13(10-15(14)23-2)18(21)24-11-16-19-20-17(25-16)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPXFARMOYURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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